molecular formula C6H7IN2O2S B13057550 (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13057550
M. Wt: 298.10 g/mol
InChI Key: AARDCGSAOXODLV-VKHMYHEASA-N
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Description

(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound that features an amino group, an iodo-substituted thiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic conditions.

    Iodination: The thiazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Amino Acid Coupling: The iodinated thiazole is coupled with a suitable amino acid precursor, such as (S)-alanine, using peptide coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents.

    Substitution: The iodo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Protein Labeling: Used in biochemical assays for labeling and tracking proteins.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Diagnostic Agents: Potential use in diagnostic imaging due to the presence of the iodine atom.

Industry

    Material Science: Applications in the development of new materials with unique electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the iodo group and the thiazole ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanoic acid: Similar structure with a bromine atom instead of iodine.

    (3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid: Similar structure with a chlorine atom instead of iodine.

    (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid: Similar structure with a methyl group instead of iodine.

Uniqueness

The presence of the iodine atom in (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid imparts unique properties, such as increased molecular weight and potential for use in diagnostic imaging. The iodo group also influences the compound’s reactivity and binding affinity, making it distinct from its bromine, chlorine, and methyl analogs.

Biological Activity

(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, effects on plant growth, and interactions with specific biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring substituted with an iodine atom, which may influence its reactivity and biological interactions. Its molecular formula is C6H8N2O2SC_6H_8N_2O_2S, and it has been synthesized through various methods, including modifications of existing thiazole derivatives.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives, including this compound. For instance:

  • Study Findings : A synthesis study indicated that certain thiazole derivatives exhibited significant antimicrobial activity against various bacterial strains. Specifically, compounds with thiazole rings showed enhanced efficacy compared to their non-thiazole counterparts .
CompoundActivityTarget Organisms
This compoundModerateE. coli, S. aureus
3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acidHighPseudomonas aeruginosa

Plant Growth Promotion

In addition to antimicrobial properties, this compound has been investigated for its effects on plant growth:

  • Growth Enhancement : Research indicated that certain thiazole derivatives could promote the growth of rapeseed plants by increasing seed yield and oil content. This suggests a potential application in agriculture as a growth regulator .

Interaction with Biological Targets

The biological activity of this compound may be attributed to its interaction with specific proteins and receptors:

  • P2X Purinergic Receptors : Thiazole derivatives have been noted for their ability to inhibit P2X purinergic receptors, which are involved in nociception and pain pathways. This inhibition could lead to analgesic effects and has implications for treating neurogenic disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of pathogens. The results demonstrated that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Application

In agricultural trials, the application of thiazole-based compounds resulted in a notable increase in crop yield. The mechanism was hypothesized to involve enhanced nutrient uptake facilitated by these compounds' biochemical interactions with plant systems.

Properties

Molecular Formula

C6H7IN2O2S

Molecular Weight

298.10 g/mol

IUPAC Name

(3S)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m0/s1

InChI Key

AARDCGSAOXODLV-VKHMYHEASA-N

Isomeric SMILES

C1=C(SC(=N1)[C@H](CC(=O)O)N)I

Canonical SMILES

C1=C(SC(=N1)C(CC(=O)O)N)I

Origin of Product

United States

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